(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a pyrimidine core substituted with a methyl group and a pyrrole ring at positions 2 and 6, respectively. The pyrimidine is linked to a piperazine ring, which is further connected to a tetrahydrofuran-derived methanone group. While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs (e.g., pyrimidine-furanose derivatives and arylpiperazines) exhibit antifungal, anticancer, and receptor-targeting activities, suggesting possible shared biological pathways .
Properties
IUPAC Name |
[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14-19-16(21-6-2-3-7-21)13-17(20-14)22-8-10-23(11-9-22)18(24)15-5-4-12-25-15/h2-3,6-7,13,15H,4-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDDAFDPEXCJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCO3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a piperazine ring, a pyrimidine moiety, and a tetrahydrofuran group, which contribute to its biological properties. The presence of the pyrrole and pyrimidine rings is particularly noteworthy as these structures are often associated with various pharmacological activities.
Antihyperglycemic Activity
A study highlighted the potential of pyrrole and pyrrolopyrimidine derivatives, including compounds similar to the target compound, as dipeptidyl peptidase IV (DPP-IV) inhibitors. These inhibitors are crucial for managing blood glucose levels in diabetic patients. The introduction of specific substituents in the structure significantly enhanced their potency and stability against enzymatic degradation .
Table 1: Summary of Antihyperglycemic Activities
| Compound | Activity | Reference |
|---|---|---|
| Compound Ia | Moderate DPP-IV Inhibition | |
| Compound IVg | High DPP-IV Inhibition | |
| Target Compound | Potential DPP-IV Inhibitor | This Study |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of derivatives related to the target compound. Research has demonstrated that certain pyrimidine derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have shown minimum inhibitory concentration (MIC) values indicating effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy
| Compound | MIC (µM) | Bacteria Targeted |
|---|---|---|
| Hybrid 2a | 20 | S. aureus |
| Hybrid 2b | 40 | E. coli |
| Target Compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways. For example, DPP-IV inhibitors work by preventing the breakdown of incretin hormones, which play a vital role in insulin signaling and glucose metabolism. Similarly, antimicrobial activity may be attributed to interference with bacterial cell wall synthesis or function .
Case Studies
Several case studies have evaluated compounds structurally related to the target compound:
- DPP-IV Inhibitors : A series of studies focused on pyrrole-based DPP-IV inhibitors demonstrated their potential in lowering blood glucose levels effectively in animal models.
- Antimicrobial Studies : Research involving pyrimidine derivatives revealed promising results against multi-drug resistant strains, emphasizing the need for further exploration into their therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations :
Pyrimidine vs. Pyrimidinone: The target compound’s pyrimidine ring (unsaturated) contrasts with the pyrimidinone in Compound 6N (saturated with a ketone). This difference likely affects electron distribution and binding affinity to biological targets .
Substituent Effects : The pyrrole group in the target compound may enhance π-π stacking interactions in biological systems compared to Compound 6N’s nitro group, which is electron-withdrawing and may influence redox activity .
Pharmacological Potential and Mechanistic Insights
- Antifungal/Anticancer Activity: Compound 6N’s pyrimidinone-tetrahydrofuran scaffold demonstrates antifungal and anticancer effects, likely via inhibition of fungal ergosterol biosynthesis or cancer cell apoptosis. The target compound’s pyrrole-pyrimidine system could mimic these activities but requires validation .
- Receptor Targeting: Piperazine-containing compounds like Compound 21 are often designed for CNS targets (e.g., serotonin receptors). The target compound’s piperazine moiety may similarly enable interactions with neurotransmitter receptors, though its tetrahydrofuran-ketone group could redirect selectivity toward non-CNS targets .
- Ferroptosis Induction: highlights natural and synthetic compounds as ferroptosis inducers in oral cancer.
Q & A
Q. What are the primary synthetic challenges for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound involves multi-step reactions, including pyrimidine ring formation, piperazine coupling, and tetrahydrofuran-methanone integration. Key challenges include controlling regioselectivity during pyrimidine substitution and minimizing side reactions during piperazine acylation. Optimization strategies:
- Catalytic conditions : Use Pd-mediated cross-coupling for pyrrole attachment (similar to pyrimidine functionalization in ) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency at the piperazine nitrogen .
- Purification : Employ gradient HPLC with a C18 column to isolate the final product from structurally similar byproducts .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- NMR : 1H and 13C NMR are critical for verifying the pyrimidine-piperazine linkage (δ 8.2–8.5 ppm for pyrimidine protons; δ 3.4–3.8 ppm for piperazine CH2 groups) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 396.18) .
- HPLC : Use a reverse-phase column (e.g., Zorbax Eclipse Plus) with UV detection at 254 nm for purity assessment (>95%) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility testing : Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation for downstream studies .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl/pyrrole substitution) impact target affinity in structure-activity relationship (SAR) studies?
- Pyrimidine substituents : Methyl groups at C2 enhance steric hindrance, reducing off-target binding (see for ethyl/methyl comparisons) .
- Pyrrole vs. other heterocycles : Pyrrole’s electron-rich nature improves π-π stacking in hydrophobic binding pockets (contrast with benzisoxazole in ) .
- Piperazine N-acylation : Methanone groups at the piperazine terminus improve metabolic stability compared to ethyl or acetyl derivatives .
Q. How can contradictory biological activity data (e.g., varying IC50 values) be resolved across studies?
- Assay standardization : Control ATP concentrations in kinase assays (e.g., 10 µM ATP vs. 100 µM) to avoid false negatives .
- Buffer pH effects : Test activity in buffers mimicking physiological conditions (pH 6.5–7.5) to account for protonation state changes .
- Metabolite interference : Use LC-MS to identify metabolites (e.g., hydroxylated derivatives) that may alter potency () .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
